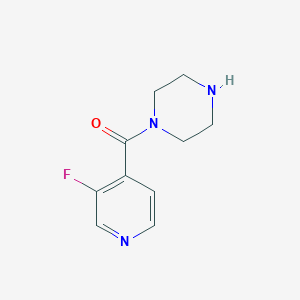

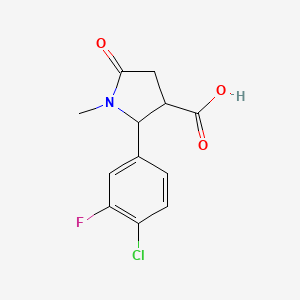

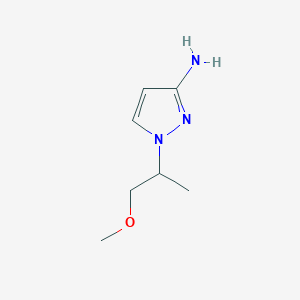

1-(3-Fluoropyridine-4-carbonyl)piperazine

Overview

Description

“1-(3-Fluoropyridine-4-carbonyl)piperazine” is a compound that is available for pharmaceutical testing . It is a type of fluoropyridine, which are compounds known for their interesting and unusual physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluoropyridines, such as “1-(3-Fluoropyridine-4-carbonyl)piperazine”, involves methods that have been developed and refined over the years . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . Protodeboronation of alkyl boronic esters is one of the techniques used in the synthesis process .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoropyridine-4-carbonyl)piperazine” is derived from its parent compounds, fluoropyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Dopamine Transporter Ligands Development

Researchers have synthesized and evaluated optically pure hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (1) and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (2) for their potential as long-acting agents in treating cocaine abuse. The study found significant enantioselectivity in their interactions with the dopamine transporter (DAT) and serotonin transporter (SERT), highlighting their potential as therapeutic agents against cocaine abuse (L. Hsin et al., 2002).

Antimicrobial Studies

A series of amide derivatives of quinolone, incorporating the piperazine moiety, were synthesized and their antimicrobial activities were studied. The derivatives showed promising antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria, and antifungal activity against C. albicans (N. Patel et al., 2007).

Anti-proliferative Properties

A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives identified compounds with potent cytotoxic activity against colorectal cancer cells. The compounds induced apoptosis through modulation of Bax/Bcl-2 ratio and activation of caspase-dependent pathways, presenting a potential chemotherapeutic approach for colon cancer treatment (Mina Hanifeh Ahagh et al., 2019).

Novel Antifungal Analogues

The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus demonstrated significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds represent promising new analogues of azole class antifungals, contributing to the development of treatments for fungal infections and associated conditions (Arif Mermer et al., 2018).

Therapeutic Applications

A comprehensive review on piperazine derivatives highlighted their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The study underscores the role of piperazine derivatives in treating various central nervous system disorders, emphasizing their significance in medicinal chemistry and drug design (A. F. Brito et al., 2018).

Future Directions

The future directions for “1-(3-Fluoropyridine-4-carbonyl)piperazine” and similar compounds involve further development of fluorinated chemicals. Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .

properties

IUPAC Name |

(3-fluoropyridin-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c11-9-7-13-2-1-8(9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFAVBOUHQNTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropyridine-4-carbonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

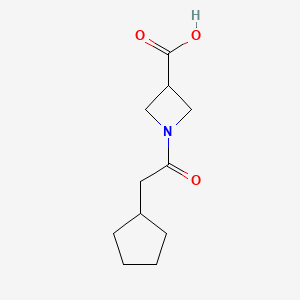

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

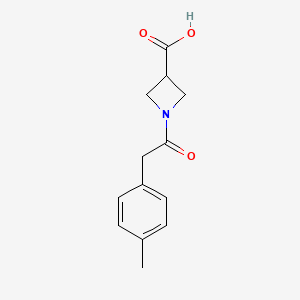

![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)

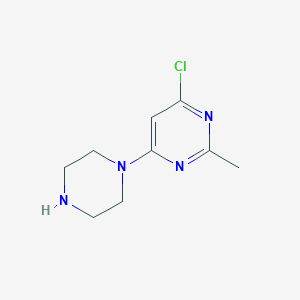

![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)